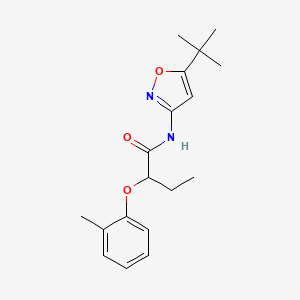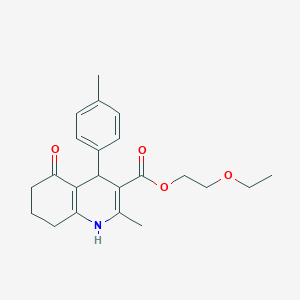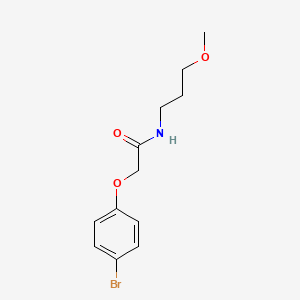![molecular formula C24H30F2S B5143585 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl, also known as DFM-PCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DFM-PCB belongs to the family of polychlorinated biphenyls (PCBs), which are a group of synthetic organic chemicals that have been widely used in industry and commerce.
Mécanisme D'action
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been shown to interact with the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in various physiological processes. 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl binds to AhR and activates its signaling pathway, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. In vitro and in vivo studies have demonstrated that 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water and limited availability may pose challenges for some experiments.
Orientations Futures
There are several future directions for research on 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl. One potential area of focus is the development of new materials for optoelectronics and liquid crystals using 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl as a building block. Another area of interest is the investigation of 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl's potential therapeutic applications, particularly in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl's effects on cellular function and gene expression.
Méthodes De Synthèse
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl can be synthesized by reacting 4-pentylcyclohexylmagnesium bromide with 4-bromobiphenyl in the presence of copper(I) iodide and difluoromethyl sulfide. The reaction yields 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been studied for its potential applications in various fields, including optoelectronics, liquid crystals, and biomedical research. In optoelectronics, 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In liquid crystals, 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been used as a mesogen to create new materials with improved properties.
Propriétés
IUPAC Name |
1-(difluoromethylsulfanyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2S/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-24(25)26/h10-19,24H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYBBZUENVOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Difluoromethyl)sulfanyl]-4'-(4-pentylcyclohexyl)biphenyl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)

![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)

![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)
